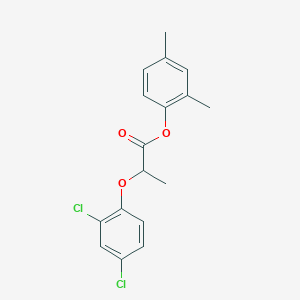
N-cyclopentyl-2-(4-methoxyphenoxy)propanamide
Vue d'ensemble
Description
N-cyclopentyl-2-(4-methoxyphenoxy)propanamide, also known as CPP-ACP, is a bioactive molecule that has gained significant attention in the field of dentistry. It is a white crystalline solid that is highly soluble in water and has a molecular weight of 361.5 g/mol. CPP-ACP has been extensively studied for its potential use in the prevention and treatment of dental caries, which is a common oral health problem that affects millions of people worldwide.
Mécanisme D'action
N-cyclopentyl-2-(4-methoxyphenoxy)propanamide works by binding to tooth enamel and forming a protective layer that helps to prevent the loss of minerals from the tooth surface. This protective layer also helps to promote the remineralization of tooth enamel by providing a source of calcium and phosphate ions. Additionally, N-cyclopentyl-2-(4-methoxyphenoxy)propanamide has been shown to inhibit the growth of bacteria in the oral cavity, which can help to prevent the development of dental caries.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(4-methoxyphenoxy)propanamide has several biochemical and physiological effects on the oral cavity. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to promote the remineralization of tooth enamel. Additionally, N-cyclopentyl-2-(4-methoxyphenoxy)propanamide has been shown to inhibit the growth of bacteria in the oral cavity, which can help to prevent the development of dental caries.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-cyclopentyl-2-(4-methoxyphenoxy)propanamide in lab experiments include its high solubility in water, its ability to bind to tooth enamel, and its antimicrobial properties. Additionally, N-cyclopentyl-2-(4-methoxyphenoxy)propanamide is relatively easy to synthesize and can be obtained in large quantities. The limitations of using N-cyclopentyl-2-(4-methoxyphenoxy)propanamide in lab experiments include its potential toxicity at high concentrations and its limited stability in acidic environments.
Orientations Futures
There are several future directions for the research and development of N-cyclopentyl-2-(4-methoxyphenoxy)propanamide. One potential area of research is the development of new synthesis methods that can produce N-cyclopentyl-2-(4-methoxyphenoxy)propanamide in a more efficient and cost-effective manner. Additionally, further studies are needed to determine the optimal concentration and application method of N-cyclopentyl-2-(4-methoxyphenoxy)propanamide for the prevention and treatment of dental caries. Finally, research is needed to determine the long-term safety and efficacy of N-cyclopentyl-2-(4-methoxyphenoxy)propanamide in humans.
Applications De Recherche Scientifique
N-cyclopentyl-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential use in the prevention and treatment of dental caries. Several studies have shown that N-cyclopentyl-2-(4-methoxyphenoxy)propanamide can effectively remineralize tooth enamel and prevent the formation of dental caries. Additionally, N-cyclopentyl-2-(4-methoxyphenoxy)propanamide has been shown to have antimicrobial properties, which can help to reduce the number of bacteria in the oral cavity and prevent the development of dental caries.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(15(17)16-12-5-3-4-6-12)19-14-9-7-13(18-2)8-10-14/h7-12H,3-6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBVXHNSEQQHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-phenoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4106794.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4106798.png)
![N-[2-(1-piperazinyl)ethyl]-2-pyridinecarboxamide dihydrochloride](/img/structure/B4106806.png)
![3-bromo-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4106815.png)
![N-(4-acetylphenyl)-2-{[4-ethyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4106830.png)
![N-(2-fluorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4106838.png)
![5-bromo-2-chloro-N-({[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4106844.png)
![4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B4106849.png)

![N-(2-bromo-4,6-difluorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4106860.png)
![methyl 4-({[1-allyl-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4106862.png)
![1-(2-furoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4106886.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B4106890.png)
![1-(4-chlorophenyl)-4-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4106894.png)